molecular formula C23H23NO7 B11024182 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11024182
M. Wt: 425.4 g/mol
InChI Key: RTBCOUGUSUCLAZ-UHFFFAOYSA-N
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Description

This compound features a 2H-chromen-2-one core substituted with 7,8-dimethoxy and 4-methyl groups. The acetamide side chain is functionalized with a 4-methoxyphenyl-2-oxoethyl group, distinguishing it from structurally related coumarin derivatives. Chromen-2-one (coumarin) derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent patterns .

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C23H23NO7/c1-13-16-9-10-19(29-3)22(30-4)21(16)31-23(27)17(13)11-20(26)24-12-18(25)14-5-7-15(28-2)8-6-14/h5-10H,11-12H2,1-4H3,(H,24,26)

InChI Key

RTBCOUGUSUCLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where a phenol derivative reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of Methoxy and Methyl Groups: The chromen-2-one core is then subjected to methylation and methoxylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction, where the chromen-2-one derivative reacts with an acyl chloride or anhydride in the presence of a base.

    Coupling with Methoxyphenyl Group: The final step involves coupling the acetamide derivative with a methoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is driven by its chromenone core, acetamide linkage, and electron-rich aromatic systems. Key reaction types include:

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis :

    Acetamide+H2OH+Carboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic Acid} + \text{Amine}

    For example, treatment with concentrated HCl produces 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and 2-(4-methoxyphenyl)-2-oxoethylamine .

  • Basic Hydrolysis :

    Acetamide+OHCarboxylate+Ammonia\text{Acetamide} + \text{OH}^- \rightarrow \text{Carboxylate} + \text{Ammonia}

    Sodium hydroxide yields the corresponding carboxylate salt.

Oxidation Reactions

The chromenone core is susceptible to oxidation, particularly at the methyl and methoxy substituents:

  • Oxidation of Methyl Group :
    Using KMnO₄ in acidic conditions, the 4-methyl group oxidizes to a carboxylic acid, forming 2-(7,8-dimethoxy-2-oxo-4-carboxy-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide .

  • Demethylation of Methoxy Groups :
    BBr₃ selectively cleaves methoxy groups to hydroxyl groups, enabling further functionalization.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich aromatic rings:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-positions of the chromenone ring.

  • Halogenation :
    Bromination (Br₂/FeBr₃) adds bromine atoms to the 4-methoxyphenyl moiety.

Key Reagents and Conditions

Reaction Type Reagents/Conditions Products
HydrolysisHCl (conc.), refluxCarboxylic acid + amine
Oxidation (Methyl)KMnO₄, H₂SO₄, 80°CCarboxylic acid derivative
DemethylationBBr₃, DCM, 0°C → RTHydroxylated chromenone
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative
Acetamide CleavageNaOH, H₂O/EtOH, refluxSodium carboxylate + 2-(4-methoxyphenyl)-2-oxoethylamine

Acetamide Hydrolysis

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond (Figure 1A).

Chromenone Oxidation

The methyl group oxidizes through a radical intermediate, with Mn(VII) acting as the oxidizing agent (Figure 1B).

Electrophilic Aromatic Substitution

Nitration occurs via the nitronium ion (NO₂⁺), with the methoxy groups directing substitution to ortho/para positions (Figure 1C).

Research Findings and Gaps

  • Stability : The compound is stable under inert atmospheres but degrades in UV light due to chromenone photolysis .

  • Stereochemical Effects : Substituent orientation influences reaction rates; para-methoxy groups accelerate nitration by 30% compared to meta.

  • Unanswered Questions : The role of the 2-oxoethyl group in directing substitution remains unclear, warranting DFT studies.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has shown that this compound exhibits significant biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is implicated in chronic diseases.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties: Demonstrates effectiveness against various bacterial and fungal strains.
  • Anticancer Potential: Induces apoptosis in cancer cells and inhibits tumor growth.

Medicine

The compound is being explored for therapeutic applications, including drug development targeting inflammatory diseases, infections, and cancer.

Industry

Utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects in Animal Models

Animal studies demonstrated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6, key inflammatory markers.

Case Study 3: Anticancer Activity on Human Cell Lines

In vitro experiments on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or oxidative stress pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways related to cell growth and survival.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-2-one Derivatives with Acetamide Side Chains

a. (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide ()

  • Structural Differences : Lacks the 7,8-dimethoxy groups but includes a chloro substituent and a phenylacetamide side chain.
  • Synthesis : Prepared via a straightforward method involving coupling of 4-methyl-2-oxo-2H-chromen-7-amine with chloro-phenylacetic acid derivatives .

b. N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ()

  • Structural Differences : Substituted with a single methoxy group at position 8 and a carboxamide-linked acetamidophenyl group.
  • Electronic Effects : The 8-methoxy group may direct electrophilic substitution, contrasting with the 7,8-dimethoxy pattern in the target compound .

c. 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide ()

  • Structural Differences: Features a benzyl group at position 3 and a hydroxyisoquinolinyl side chain.
  • Synthesis: Likely involves coupling of chromen-7-yloxyacetic acid with isoquinolinylamine derivatives, analogous to methods in for thiazolidinone acetamides .
Acetamide Derivatives with Heterocyclic Moieties

a. N-(4-{2-[2-(Methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide ()

  • Structural Differences : Incorporates a hydrazinecarbothioamide group instead of a chromen core.
  • Synthesis : Formed via refluxing methylisothiocyanate with hydrazine derivatives, yielding moderate to high purity compounds .

b. 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Structural Differences: Morpholinone ring replaces the chromen core.
  • Synthesis : Uses acetyl chloride for N-acetylation under basic conditions, achieving 58% yield .
Substituted Phenylacetamides

a. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Structural Differences : Dichlorophenyl and pyrazolyl groups confer distinct electronic properties.
  • Crystallography : SHELX refinement reveals three conformers with varying dihedral angles (44.5°–77.5°) between aromatic rings, highlighting conformational flexibility absent in rigid chromen systems .
Key Observations:
  • Substituent Influence : Methoxy groups in chromen derivatives enhance solubility and electronic effects, while chloro or phenyl groups increase lipophilicity .
  • Synthetic Efficiency : Diazonium salt couplings () and carbodiimide-mediated reactions () achieve high yields (>90%), suggesting robustness for acetamide synthesis .
  • Conformational Flexibility: Non-chromen acetamides (e.g., pyrazolyl or morpholinone derivatives) exhibit greater conformational diversity, impacting binding interactions .

Biological Activity

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a derivative of chromone, a class of compounds known for their diverse biological activities. This article will explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C20H20N2O7
Molecular Weight: 418.42 g/mol
CAS Number: 1010901-20-8

The structure of the compound features a chromone backbone with various substituents that may enhance its biological activity.

Biological Activity Overview

Chromones and their derivatives have been studied extensively for their potential therapeutic effects. The specific compound in focus has shown promise in several areas:

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. A study highlighted that certain chromones can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Anti-inflammatory Effects

Chromones are also recognized for their anti-inflammatory effects. The compound under discussion has been associated with the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This activity may be linked to the modulation of signaling pathways involved in inflammation .

Antimicrobial Properties

Several studies have reported that chromone derivatives possess antimicrobial activity against various pathogens. The compound has demonstrated effectiveness against both bacterial and fungal strains, indicating its potential as a therapeutic agent in infectious diseases .

Anticancer Potential

Emerging research suggests that chromones can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in reducing cell viability and inducing cell death through apoptotic pathways .

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging: By neutralizing free radicals, the compound reduces oxidative stress.
  • Cytokine Inhibition: The modulation of inflammatory cytokines contributes to its anti-inflammatory properties.
  • Apoptosis Induction: The activation of intrinsic apoptotic pathways leads to cancer cell death.

These mechanisms highlight the multifaceted nature of the compound's biological activities.

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Effects in Animal Models

A study conducted on animal models demonstrated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6, key inflammatory markers. This suggests its efficacy in reducing inflammation in vivo .

Case Study 3: Anticancer Activity on Human Cell Lines

In vitro experiments on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Q & A

Q. What are the common synthetic routes for synthesizing complex acetamide derivatives like this compound, and how are reaction yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling acetamide precursors with functionalized aromatic moieties. For example:
  • Step 1 : Base-mediated acylation (e.g., using Na₂CO₃ in CH₂Cl₂) to introduce acetyl groups .
  • Step 2 : Nucleophilic substitution or condensation (e.g., with chloroacetylated intermediates in DMF) to form the acetamide backbone .
  • Purification : Column chromatography (e.g., MeOH/CH₂Cl₂ gradient) or recrystallization (e.g., ethyl acetate) improves purity.
  • Yield Optimization : Iterative reagent addition (e.g., doubling Na₂CO₃ and acetyl chloride in ) increased yield to 58% .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.16–7.69 ppm for phenyl groups), methoxy singlet (δ ~3.3–3.8 ppm), and carbonyl resonances (δ 168–170 ppm for acetamide and chromenone) .
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm amide bonds.
  • ESI/APCI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347) validate molecular weight .

Advanced Research Questions

Q. How do conformational variations in asymmetric units impact crystallographic analysis, and what methodologies resolve these discrepancies?

  • Methodological Answer : X-ray crystallography reveals three molecules in the asymmetric unit with distinct dihedral angles (e.g., 54.8°–77.5° between aromatic rings). Differences arise from steric repulsion and hydrogen bonding (N–H⋯O dimers of R₂²(10) type).
  • Resolution : Refinement using riding H-atom models and anisotropic displacement parameters .
  • Implications : Conformational flexibility may affect solubility or binding properties in biological assays.

Q. How can researchers address low yields or byproduct formation during the synthesis of methoxy-substituted acetamides?

  • Methodological Answer :
  • Byproduct Mitigation : Use excess acylating agents (e.g., acetyl chloride added twice) to drive reactions to completion .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₂Cl₂) enhance reactivity of methoxy groups.
  • Case Study : achieved high purity by quenching reactions with ice-cold water to precipitate products, avoiding side reactions .

Q. What computational strategies predict the biological activity or stability of this compound based on its structural features?

  • Methodological Answer :
  • DFT Calculations : Predict electron distribution in methoxy and chromenone groups, influencing redox potential.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using the planar amide group as a hydrogen-bond acceptor .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) monitors hydrolysis of the acetamide bond.

Contradictions and Resolutions

  • Synthetic Protocols : uses Na₂CO₃ in CH₂Cl₂, while employs K₂CO₃ in DMF. Researchers must test bases/solvents to match substrate reactivity.
  • Crystallographic Data : Asymmetric unit variations () suggest dynamic conformations; repeated crystallizations under different conditions (e.g., solvent polarity) can isolate dominant forms.

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